![molecular formula C25H25N3O2S2 B2954645 2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide CAS No. 1252850-10-4](/img/structure/B2954645.png)
2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide” is a complex organic molecule. It belongs to the class of organic compounds known as aromatic heterocyclic compounds . The molecular formula of this compound is C25H25N3O2S2 and it has a molecular weight of 463.61.
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazolo [3,4-d]pyrimidine ring system, which is a pyrazole ring fused to but not sharing a nitrogen atom with a pyrimidine ring . This structure is part of a larger class of compounds known as aromatic heterocyclic compounds .Aplicaciones Científicas De Investigación
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors
Compounds derived from the thieno[2,3-d]pyrimidine scaffold, including analogs of the specified chemical, have been synthesized as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical for DNA synthesis, making these compounds potential candidates for cancer therapy due to their inhibitory effects on human TS and DHFR (Gangjee et al., 2008).
Structural Analysis
Structural studies of compounds featuring the 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamide scaffold have revealed unique molecular conformations and interactions. These studies provide insights into the structural basis for the biological activity of these molecules, facilitating the design of more potent derivatives (Subasri et al., 2017).
Radioligand Imaging Applications
A series within the 2-phenylpyrazolo[1,5-a]pyrimidineacetamide family, closely related to the specified chemical structure, has been identified as selective ligands for the translocator protein (18 kDa), with one compound, DPA-714, being labeled with fluorine-18 for in vivo imaging of neuroinflammation using positron emission tomography (PET). This application highlights the potential of these compounds in diagnosing and researching neurological diseases (Dollé et al., 2008).
Antitumor Activity
Novel derivatives of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine, which share a common structural motif with the specified compound, have shown potent anticancer activity against various human cancer cell lines. These findings underscore the therapeutic potential of these compounds in cancer treatment (Hafez & El-Gazzar, 2017).
Antiviral and Antibacterial Agents
Compounds with a thieno[2,3-d]pyrimidine core have been explored for their antiviral and antibacterial properties. Their potent inhibitory activity against key enzymes in pathogenic microorganisms highlights their potential as novel antimicrobial agents (Gangjee et al., 1996).
Propiedades
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[3-[(3,4-dimethylphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2S2/c1-15-5-6-17(3)21(11-15)26-22(29)14-32-25-27-20-9-10-31-23(20)24(30)28(25)13-19-8-7-16(2)18(4)12-19/h5-12H,13-14H2,1-4H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZACZLTWXTHIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC(=C(C=C4)C)C)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

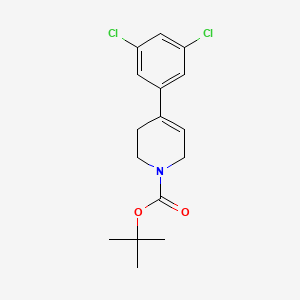
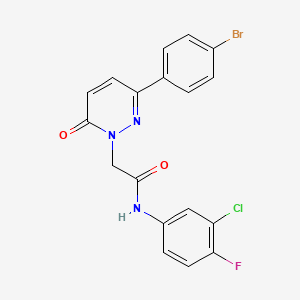
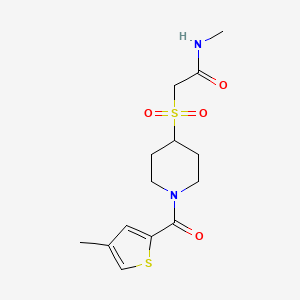
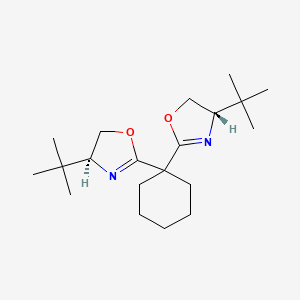
![2-(chloromethyl)-6-methyl-5-(2-methylbutyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2954573.png)
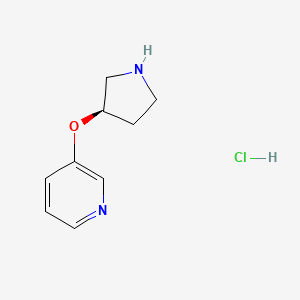

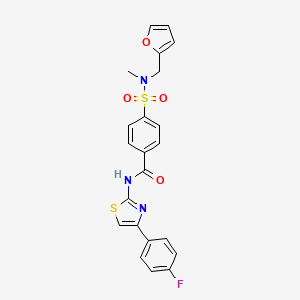

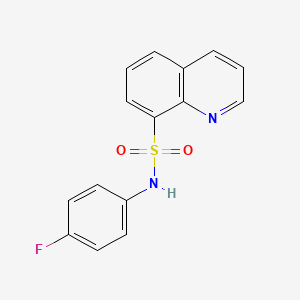
![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-(oxan-4-yl)acetic acid](/img/structure/B2954581.png)
![4-Bromo-2-({[3-(methylthio)phenyl]amino}methyl)phenol](/img/structure/B2954583.png)
![[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methanamine](/img/structure/B2954585.png)
